Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate
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Overview
Description
Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate is a chemical compound with the molecular formula C13H14F3NO2 It is known for its unique structure, which includes a trifluoromethyl group and an o-tolylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate typically involves the reaction of 5,5,5-trifluoro-4-pentenoic acid with o-toluidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane, and may require heating to facilitate the formation of the imino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted products with nucleophiles.
Scientific Research Applications
Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s activity and effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate
- Methyl 5,5,5-trifluoro-4-(m-tolylimino)pentanoate
- Methyl 5,5,5-trifluoro-4-(phenylimino)pentanoate
Uniqueness
Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate is unique due to the presence of the o-tolylimino group, which can influence its reactivity and interactions compared to its para- and meta- counterparts. The trifluoromethyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications.
Properties
Molecular Formula |
C13H14F3NO2 |
---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
methyl 5,5,5-trifluoro-4-(2-methylphenyl)iminopentanoate |
InChI |
InChI=1S/C13H14F3NO2/c1-9-5-3-4-6-10(9)17-11(13(14,15)16)7-8-12(18)19-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
NYJRCMLFSPAISU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C(CCC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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